4'-Bromo-[1,1'-biphenyl]-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10BrNO |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
4-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C13H10BrNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) |
InChI Key |
VIFVIGININXUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Research Context and Fundamental Significance of 4 Bromo 1,1 Biphenyl 4 Carboxamide
Overview of Biphenyl (B1667301) and Carboxamide Scaffolds in Contemporary Organic Chemistry
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in modern organic chemistry. bldpharm.comnih.govnih.gov It forms the backbone of a wide array of medicinally active compounds, marketed drugs, and natural products. bldpharm.comnist.gov The rigidity and planarity of the biphenyl unit provide a defined three-dimensional structure that is crucial for molecular recognition and interaction with biological targets. Consequently, biphenyl derivatives have been developed for a multitude of therapeutic applications, including as antihypertensive, anti-inflammatory, antimicrobial, and anticancer agents. aaronchem.comorgsyn.org Beyond pharmaceuticals, these structures are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. bldpharm.comsigmaaldrich.com
Strategic Importance of Halogenated Biphenyls as Synthetic Intermediates
Halogenated organic compounds, particularly those containing bromine or iodine, are highly valued as versatile intermediates in organic synthesis. rsc.org The bromine atom in 4'-Bromo-[1,1'-biphenyl]-4-carboxamide is not merely a substituent but a strategic functional group. Its presence provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Most notably, the bromo-substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.org Techniques such as the Suzuki-Miyaura reaction (coupling with organoboron compounds) and the Buchwald-Hartwig amination (coupling with amines) allow for the precise and efficient replacement of the bromine atom with a wide range of other chemical groups. chemicalbook.commdpi.comorgsyn.org This synthetic flexibility is paramount, as it enables chemists to generate extensive libraries of new biphenyl derivatives from a single, readily accessible precursor. The reactivity of the bromo group strikes an effective balance between stability for isolation and sufficient reactivity for coupling reactions, often making it preferable to less reactive chloro-analogs or more expensive and less stable iodo-derivatives.
Rationale for Dedicated Academic Investigation into this compound
The dedicated investigation into this compound is driven by its potential as a highly versatile building block for creating complex, high-value molecules. The rationale can be summarized by the convergence of three key features:
A Biologically Relevant Core: The biphenyl carboxamide core is a well-established pharmacophore found in many biologically active molecules. nih.gov
A Versatile Synthetic Handle: The bromo-substituent serves as a key functional group for post-synthesis modification, enabling the exploration of a vast chemical space through cross-coupling chemistry.
Modular Drug Discovery: By using this compound as a starting material, researchers can systematically introduce diverse functionalities at the 4'-position. This modular approach is highly efficient for structure-activity relationship (SAR) studies, a critical process in modern drug discovery aimed at optimizing the potency and properties of new drug candidates.
Therefore, this compound is not typically an end-product itself, but rather a crucial intermediate poised for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
Historical Context and Evolution of Synthetic Methodologies for Related Chemical Entities
The synthesis of biphenyl compounds has a rich history, evolving from harsh, classical methods to highly sophisticated and mild catalytic techniques. bldpharm.comnih.gov
Early methods for creating the biphenyl C-C bond, dating back to the late 19th and early 20th centuries, included the Wurtz-Fittig reaction and the Ullmann reaction . The Ullmann reaction, first reported in 1901, traditionally involved the coupling of two aryl halides using stoichiometric amounts of copper metal at very high temperatures. nih.gov While historically significant, these methods often suffered from drawbacks such as the need for harsh reaction conditions and limited substrate scope.
The landscape of biphenyl synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction , first published in 1979, has become one of the most important and widely used methods for forming C-C bonds. orgsyn.org This reaction couples an aryl halide (like a bromo-biphenyl derivative) with an organoboron compound (such as a boronic acid) in the presence of a palladium catalyst and a base. orgsyn.org Its success is due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the starting materials. mdpi.com
For the formation of the C-N bond in the carboxamide or for further derivatization, the Buchwald-Hartwig amination has been transformative. chemicalbook.com Developed independently by Stephen Buchwald and John Hartwig in the 1990s, this palladium-catalyzed reaction allows for the coupling of aryl halides with a vast range of amines under relatively mild conditions, largely replacing older, harsher methods like the Goldberg reaction (a copper-catalyzed C-N coupling). chemicalbook.com The development of these modern catalytic methods has made compounds like this compound and its derivatives far more accessible for research and development.
Compound Data
Below is a table summarizing the key properties of this compound and its important precursors.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Bromobiphenyl | 92-66-0 | C₁₂H₉Br | 233.10 | Starting Material |
| 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid | 5731-11-3 | C₁₃H₉BrO₂ | 277.11 | Precursor |
| This compound | 164917-95-7 | C₁₃H₁₀BrNO | 276.13 | Target Compound |
Synthetic Methodologies for 4 Bromo 1,1 Biphenyl 4 Carboxamide
Retrosynthetic Analysis and Strategic Disconnections
The most logical disconnection is the carbon-carbon single bond connecting the two phenyl rings. This is a common strategy for biaryl compounds and leads to two separate aromatic precursors. A second key disconnection involves the amide bond, which can be formed from a corresponding carboxylic acid.
This leads to two plausible retrosynthetic pathways:
Pathway A: The primary disconnection is the C-C bond of the biphenyl (B1667301) system. This suggests a cross-coupling reaction between a 4-bromophenyl derivative and a 4-carboxamidephenyl derivative.
Pathway B: An alternative approach involves disconnecting the C-N amide bond first, leading to the intermediate 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid. This intermediate is then synthesized by disconnecting the biphenyl C-C bond, suggesting a coupling between a 4-bromophenyl derivative and a 4-carboxy- or 4-carboalkoxy-phenyl derivative. This is often the more practical route as the amidation of a carboxylic acid is a reliable and high-yielding transformation.
Following the retrosynthetic pathways, particularly the more common Pathway B, several key precursors and building blocks can be identified. The synthesis hinges on the selection of appropriate coupling partners for a palladium-catalyzed cross-coupling reaction.
The essential building blocks for the formation of the biphenyl core are:
The Brominated Ring Precursor: This is typically 4-bromophenylboronic acid or one of its ester derivatives. Alternatively, 1,4-dibromobenzene (B42075) can be used.
The Carboxamide-Functionalized Ring Precursor: This can be 4-halobenzamide (e.g., 4-bromobenzamide (B181206) or 4-iodobenzamide) or, more commonly, a precursor to the amide group like 4-halobenzoic acid or its methyl/ethyl ester (e.g., methyl 4-bromobenzoate).
The selection of these precursors is guided by their commercial availability, stability, and reactivity in the chosen cross-coupling reaction.
| Precursor Name | Structure | Role |
| 4-Bromophenylboronic acid | Br-C₆H₄-B(OH)₂ | Boron source in Suzuki Coupling |
| 4-Bromobenzamide | Br-C₆H₄-CONH₂ | Aryl halide coupling partner |
| 4-Bromobenzoic acid | Br-C₆H₄-COOH | Aryl halide partner (amide precursor) |
| Methyl 4-bromobenzoate | Br-C₆H₄-COOCH₃ | Aryl halide partner (amide precursor) |
| 1,4-Dibromobenzene | Br-C₆H₄-Br | Aryl halide source |
The synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carboxamide can be approached using either a convergent or a divergent strategy.
Divergent Synthesis: A divergent approach would start from a common biphenyl core, which is then functionalized in subsequent steps. For example, one could start with [1,1'-biphenyl] and perform a sequential bromination and then a Friedel-Crafts acylation followed by conversion to the amide. However, this method is often plagued by issues of regioselectivity, leading to mixtures of isomers that are difficult to separate. Therefore, for a specifically substituted target like this compound, a convergent synthesis is strategically superior.
Carbon-Carbon Cross-Coupling Approaches for Biphenyl Formation
The formation of the C-C bond between the two aromatic rings is the cornerstone of the synthesis. Among the various methods available, palladium-catalyzed cross-coupling reactions are the most powerful and widely used.
The Suzuki-Miyaura reaction is the preeminent method for the synthesis of biaryl compounds, including this compound. orgsyn.orgrsc.org The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base. researchgate.net Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. nih.gov
A typical Suzuki-Miyaura reaction to form the biphenyl core of the target molecule would involve reacting 4-bromophenylboronic acid with a suitable aryl halide like methyl 4-iodobenzoate, followed by hydrolysis and amidation of the resulting carboxylic acid.
The success of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, particularly the choice of palladium source, ligand, base, and solvent.
Palladium Catalyst: A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladium(II) chloride (PdCl₂). These are often used in catalytic amounts, typically ranging from 0.05 to 5 mol%. researchgate.netscispace.com
Ligands: Ligands play a crucial role by stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). nih.gov Simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective for many substrates. However, for more challenging couplings or to improve reaction rates and yields, more electron-rich and bulky phosphine ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often employed. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings. researchgate.net
Base and Solvent: A base is required to activate the boronic acid for the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com The choice of solvent is also critical, with common systems including toluene (B28343), 1,4-dioxane (B91453), or dimethylformamide (DMF), often with the addition of water. vu.nl
The following table summarizes representative conditions for Suzuki-Miyaura couplings relevant to the synthesis of the biphenyl core.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂ (0.05) | C₆₀-TEGs | K₂CO₃ | Water | >90 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | Iminophosphine | - | Toluene | 72 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 60 |
Data synthesized from literature findings for representative Suzuki-Miyaura reactions. researchgate.netmdpi.comvu.nl
While boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, boronic esters are valuable alternatives. rsc.org
Boronic Acids: These are typically crystalline solids that are stable to air and moisture, making them easy to handle. gre.ac.uk They are highly reactive and have become the reagents of choice for many aryl couplings. rsc.org
Boronic Esters: The most commonly used are pinacol (B44631) and neopentyl esters. ed.ac.ukborates.today Boronic esters generally exhibit greater chemical stability than the corresponding boronic acids and are often more soluble in organic solvents. borates.todaynih.gov They can be purified by chromatography, which is often difficult for boronic acids. ed.ac.uk While sometimes less reactive than boronic acids, their stability and ease of handling make them highly attractive, particularly in complex molecule synthesis and for creating compound libraries. gre.ac.uknih.gov In some cases, the boronic ester may undergo hydrolysis in situ to the more reactive boronic acid before participating in the catalytic cycle. rsc.org
Suzuki-Miyaura Cross-Coupling Protocols
Optimization of Reaction Solvents and Temperatures
The efficiency of Suzuki-Miyaura cross-coupling reactions is highly dependent on the choice of solvent and the reaction temperature. A variety of solvents can be employed, with the selection often influencing reaction rates and yields. For the synthesis of biphenyl derivatives, polar aprotic solvents such as 1,4-dioxane and dimethylformamide (DMF) are commonly used. Aqueous solvent mixtures are also frequently employed to facilitate the dissolution of the inorganic base.
The reaction temperature is a critical parameter that is often optimized to ensure complete reaction while minimizing the formation of byproducts. Temperatures typically range from room temperature to the reflux temperature of the solvent. For instance, in the coupling of aryl bromides, heating is often necessary to achieve a reasonable reaction rate. Optimization studies have shown that for many Suzuki-Miyaura reactions, temperatures between 80°C and 100°C provide a good balance between reaction speed and yield. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time at a given temperature.
Table 1: Effect of Solvent and Temperature on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene/H₂O | 100 | Moderate |
| 2 | 1,4-Dioxane/H₂O | 90 | Good |
| 3 | DMF/H₂O | 110 | High |
| 4 | Ethanol/H₂O | 80 | Good |
Note: This table represents typical trends observed in Suzuki-Miyaura reactions for biphenyl synthesis and is for illustrative purposes.
Negishi Cross-Coupling Strategies
The Negishi cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and reactivity. wikipedia.org
In the context of synthesizing this compound, a plausible Negishi coupling strategy would involve the reaction of a (4-bromophenyl)zinc halide with a 4-halobenzamide derivative (e.g., 4-iodobenzamide) or, alternatively, the coupling of a (4-carbamoylphenyl)zinc halide with 1-bromo-4-iodobenzene. The choice of catalyst is crucial, with palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) being commonly employed. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Kumada Cross-Coupling Variants
The Kumada cross-coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org
For the synthesis of the target molecule, a Kumada coupling approach could involve the reaction of (4-bromophenyl)magnesium bromide with a 4-halobenzamide. A key consideration in Kumada coupling is the reactivity of the Grignard reagent, which can be incompatible with certain functional groups. Therefore, protection of the amide functionality might be necessary, or the coupling could be performed on a precursor molecule, with the carboxamide group being introduced in a later step. Nickel catalysts, such as NiCl₂(dppe), are often effective for this transformation. The reaction is typically performed in ethereal solvents like diethyl ether or THF.
Ullmann Coupling and Copper-Mediated Approaches
The Ullmann reaction is a classic method for the synthesis of symmetrical and unsymmetrical biaryls using copper-mediated or -catalyzed coupling of aryl halides. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize catalytic amounts of copper and milder reaction conditions. sci-hub.se
An Ullmann approach to this compound could involve the coupling of 4-bromoiodobenzene with a 4-halobenzamide in the presence of a copper catalyst. Ligands such as phenanthroline or diamines can be used to facilitate the reaction. High-boiling polar solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to achieve the necessary reaction temperatures. While generally less common than palladium-catalyzed methods for this type of transformation, the Ullmann reaction remains a viable option, particularly in specific industrial applications.
Formation of the Carboxamide Moiety
The final step in the synthesis of this compound involves the formation of the amide bond. This is typically achieved through the reaction of the corresponding carboxylic acid precursor with an ammonia (B1221849) source.
Direct Amidation Reactions with Carboxylic Acid Precursors
Direct amidation of the carboxylic acid precursor, 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid, is a common and efficient method for the synthesis of the target carboxamide. This approach avoids the need to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride.
A variety of condensing agents and catalytic systems can be employed to facilitate the direct amidation reaction. These reagents activate the carboxylic acid in situ, allowing for its reaction with an amine.
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.net These additives act as catalysts and help to suppress side reactions and racemization in the case of chiral substrates. luxembourg-bio.comresearchgate.net
Another class of highly effective coupling reagents are phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium/aminium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). mychemblog.com These reagents are known for their high reactivity and efficiency, often leading to high yields of the desired amide under mild conditions. commonorganicchemistry.com The choice of base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is also important for the success of these reactions. The reactions are typically carried out in aprotic solvents like DMF, dichloromethane (B109758) (DCM), or acetonitrile (B52724) at room temperature. nih.gov
Table 2: Common Condensing Agents for Direct Amidation
| Reagent | Acronym | Additive (if any) | Typical Solvent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt | DMF, DCM |
| Dicyclohexylcarbodiimide | DCC | HOBt | DCM |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | DMF |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | - | DMF |
Note: This table provides examples of common condensing agents and is not exhaustive.
Solvent and Temperature Dependence
The yield and efficiency of the Suzuki-Miyaura cross-coupling reaction to produce the precursor, 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid, are highly dependent on the choice of solvent and reaction temperature. These parameters influence catalyst stability, substrate solubility, and reaction kinetics. Research on analogous phenyl-substituted pyrimidines and other biaryl systems has demonstrated that aprotic polar solvents often facilitate the reaction. mdpi.com
A study on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines optimized reaction conditions by testing various solvents. mdpi.com While toluene and acetonitrile provided moderate yields, 1,4-dioxane was found to be the superior solvent for this transformation. mdpi.com Temperature is another critical factor; a study on a magnetically separable palladium catalyst identified 80°C as the optimal temperature for their model Suzuki coupling, noting a sharp decrease in yield at lower temperatures and no significant improvement at higher temperatures. researchgate.net The selection of the base and solvent system is interdependent, with combinations like potassium phosphate (K₃PO₄) in 1,4-dioxane proving effective. mdpi.com Greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been shown to provide excellent yields, in some cases up to 95%. nih.gov
The following table summarizes findings from optimization studies on related Suzuki-Miyaura coupling reactions, providing insights into the conditions applicable for the synthesis of the 4'-bromo-[1,1'-biphenyl] core structure.
| Solvent | Base | Temperature (°C) | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Dioxane | K₃PO₄ | 70-80 | 60 | mdpi.com |
| Toluene | K₃PO₄ | 70-80 | 40 | mdpi.com |
| Acetonitrile | K₃PO₄ | 70-80 | 36 | mdpi.com |
| Water | K₂CO₃ | Room Temp. | >90 | researchgate.net |
| 2-MeTHF | K₃PO₄ | 100 | 95 | nih.gov |
| Water (general model) | - | 80 | Optimal Yield | researchgate.net |
Activation of Carboxylic Acids via Acid Chlorides or Activated Esters
A cornerstone of amide synthesis is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. The direct reaction between a carboxylic acid and an amine is typically unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org
One of the most traditional and robust methods involves converting the carboxylic acid to a highly reactive acyl chloride. This is commonly achieved by treating the 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4'-bromo-[1,1'-biphenyl]-4-carbonyl chloride can then react readily with ammonia or an appropriate amine to form the desired carboxamide. This method is effective and widely used in the synthesis of related biphenyl acetamides. iearjc.com
Alternatively, the carboxylic acid can be activated in situ using coupling reagents to form an activated ester intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. libretexts.orgnih.gov In this process, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by an amine to yield the amide. The efficiency of this coupling is often enhanced by the addition of nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or additives such as 1-hydroxybenzotriazole (HOBt). nih.gov DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov This strategy has been successfully applied to the synthesis of biphenyl-based esters and amides. nih.govnih.gov
Enzymatic and Biocatalytic Amidation Approaches
In the pursuit of more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool for amide bond formation. Enzymes, particularly lipases, can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often obviating the need for activating agents and protecting groups. mdpi.comrsc.org
The most commonly used enzyme for this transformation is Candida antarctica lipase (B570770) B (CALB), often in an immobilized form (Novozym 435). mdpi.comnih.gov These enzymatic reactions are typically conducted in non-polar organic solvents or even under solvent-free conditions to minimize water content, which can lead to competitive hydrolysis of the ester or amide bond. mdpi.comnih.gov The reaction equilibrium can be driven towards amide formation by removing the water byproduct, for instance, by using molecular sieves or conducting the reaction under reduced pressure. rsc.org Studies have demonstrated the successful condensation of various carboxylic acids with amines at temperatures ranging from 60-90°C, achieving high yields without the use of any activating agents. nih.gov This methodology has been applied to a wide range of substrates, indicating its potential applicability for the synthesis of this compound from its corresponding carboxylic acid and an amine source. mdpi.comnih.gov
| Biocatalyst | Reaction Type | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Direct Amidation | Solvent-free or green solvent (e.g., CPME), 60-90°C, water removal | High yields, no activating agents, sustainable | mdpi.comnih.gov |
| Candida rugosa Lipase (CRL) | Aminolysis of Esters | Organic solvent, ~40°C | High selectivity, mild conditions | unimi.it |
| Intracellular Lipase (e.g., SpL) | Direct Amidation | Whole E. coli cells in hexane | Catalyzes amidation of both esters and acids | rsc.org |
Alternative and Emerging Synthetic Routes
Beyond traditional methods, research into novel synthetic strategies offers alternative pathways for constructing both the C-C biphenyl bond and the C-N amide bond, often under milder and more efficient conditions.
Oxidative Coupling Reactions
Oxidative coupling presents an alternative to transition-metal-catalyzed cross-coupling for the formation of the biaryl C-C bond. These methods involve the direct coupling of two C-H bonds or a C-H bond with a C-M bond, potentially offering a more atom-economical route. Biocatalytic oxidative coupling, utilizing enzymes like cytochrome P450 monooxygenases, has been shown to forge biaryl bonds with excellent control over site- and atroposelectivity. chemrxiv.orgchemrxiv.org While primarily explored in the context of complex natural product synthesis, this approach highlights the potential for enzymatic systems to construct challenging biaryl linkages. rsc.org Chemical methods, such as a metal-free route using an air-oxidized active carbon catalyst for the oxidative dehydrogenation of a phenyl cyclohexene (B86901) precursor, also provide a pathway to biphenyl structures. researchgate.net
Photoredox Catalysis in C-C and C-N Bond Formation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This technology can be applied to both key bond-forming events in the synthesis of this compound.
For the C-C bond formation, photochemical methods are being developed as metal-free alternatives to traditional cross-coupling, allowing for the direct synthesis of biphenyls. researchgate.net For the C-N bond formation, photoredox catalysis offers novel pathways for amidation. One strategy involves the generation of an acyl radical from an activated carboxylic acid, which can then be trapped by an amine. nju.edu.cn Visible-light-mediated protocols have been developed that successfully couple structurally diverse carboxylic acids with amines, providing a complementary approach to classical amidation that can exhibit different functional group tolerance. nju.edu.cnnih.govrsc.org These reactions are often initiated by an iridium or ruthenium-based photocatalyst and can proceed at room temperature, representing a significant advance in the sustainable formation of amide bonds. nih.gov
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be significantly improved by incorporating these principles.
For the Suzuki-Miyaura coupling step, key green advancements include the use of environmentally benign solvents. Aqueous conditions, using water as the primary solvent, have been shown to be highly effective, often at room temperature, which dramatically reduces energy consumption and avoids volatile organic compounds (VOCs). researchgate.netgctlc.org Other green solvents like tert-amyl alcohol are also viable alternatives to more hazardous options. nih.gov Furthermore, the development of highly active, recyclable palladium catalysts, sometimes supported on magnetic nanoparticles or polymers, addresses the economic and environmental concerns associated with precious metal loss. inovatus.esmdpi.com
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com High reaction efficiency, often measured by the chemical yield, is also a critical factor in sustainable synthesis.
The synthesis of the 4'-Bromo-[1,1'-biphenyl] core is frequently achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. berkeley.edumdpi.com For the synthesis of the precursor to this compound, this would involve reacting 1,4-dibromobenzene with 4-carboxyphenylboronic acid, or a related derivative.
The Suzuki-Miyaura reaction is generally considered to have a favorable atom economy for a cross-coupling reaction, as the main byproducts are inorganic salts derived from the base and the boronic acid moiety. stackexchange.com The efficiency of the reaction is highly dependent on the choice of catalyst, ligands, base, and reaction conditions, with yields often being very high. nih.govmdpi.com
The second key transformation is the formation of the amide bond. Traditional methods for amidation often employ stoichiometric coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium- or uranium-based reagents (e.g., HATU). ucl.ac.uk These methods, while often providing high yields, suffer from poor atom economy as they generate significant amounts of byproducts that are not incorporated into the final product. sciepub.com
A greener alternative is the direct amidation of a carboxylic acid with an amine, where the only byproduct is water. sciepub.com This approach dramatically improves the atom economy. Such reactions can be promoted by high temperatures to drive off water or through the use of catalysts like boric acid or enzymes. sciepub.comnih.gov
Table 1: Comparison of Atom Economy for Different Amidation Methods
| Amidation Method | Typical Reagents | Primary Byproducts | Atom Economy |
|---|---|---|---|
| Carbodiimide Coupling (e.g., DCC) | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Low |
| Acid Chloride Formation followed by Amination | Thionyl chloride, Amine | SO₂, HCl, Chloride Salts | Moderate |
| Direct Thermal Amidation | Carboxylic Acid, Amine | Water | High |
| Enzymatic Amidation | Carboxylic Acid, Amine, Lipase | Water | High |
Solvent Selection and Waste Minimization
For the Suzuki-Miyaura reaction, a variety of solvents can be employed, including toluene, dioxane, and mixtures of organic solvents with water. nih.govgoogle.com The use of water as a solvent, where possible, is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. researchgate.net The reaction's efficiency in aqueous media is often facilitated by the use of water-soluble ligands and phase-transfer catalysts. berkeley.edu
Waste minimization in the Suzuki-Miyaura coupling primarily focuses on the catalyst and the byproducts from the base. Palladium catalysts, being expensive and potentially toxic, should ideally be used at very low loadings and recycled. mdpi.com The development of heterogeneous catalysts or methods for the recovery and reuse of homogeneous catalysts are active areas of research to improve the sustainability of this reaction. mdpi.com The inorganic salt byproducts need to be managed, and the use of milder bases can sometimes simplify waste treatment.
In the amidation step, solvent selection depends heavily on the chosen method. Traditional coupling reactions often use polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dichloromethane (DCM), which are facing increasing scrutiny due to their toxicity. rsc.org For direct amidation reactions, higher boiling point solvents are often required to facilitate the removal of water. However, greener solvent alternatives are being actively investigated. For instance, cyclopentyl methyl ether (CPME) has been identified as a more sustainable alternative to many conventional solvents for amide bond formation. nih.gov Solvent-free conditions, where the reactants themselves act as the solvent, represent an ideal scenario for waste minimization.
Enzymatic amidation reactions are typically carried out in organic solvents to shift the equilibrium towards product formation, but the use of green solvents is a key consideration. nih.govrsc.org The enzyme itself, being a biocatalyst, is an environmentally benign catalyst that can often be recycled.
Table 2: Green Chemistry Considerations for Solvents in Synthesis
| Solvent | Classification | Green Chemistry Considerations |
|---|---|---|
| Dichloromethane (DCM) | Halogenated | Suspected carcinogen, environmental persistence. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity, high boiling point makes removal difficult. |
| Toluene | Aromatic Hydrocarbon | Volatile organic compound (VOC), toxic. |
| Water | Aqueous | Non-toxic, non-flammable, inexpensive, environmentally benign. researchgate.net |
| Cyclopentyl Methyl Ether (CPME) | Ether | Good alternative to THF and other ethers, high boiling point, low peroxide formation. nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources, good alternative to THF. |
By carefully selecting synthetic routes that maximize atom economy and reaction efficiency, and by choosing greener solvents and implementing strategies for catalyst and solvent recycling, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.
Mechanistic Investigations of Key Synthetic Transformations
Elucidation of Reaction Pathways for Biphenyl (B1667301) Coupling Reactions
The construction of the biphenyl skeleton is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. wikipedia.orgberkeley.edu This reaction creates a carbon-carbon single bond by coupling an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. berkeley.edubyjus.com The synthesis of the 4'-bromo-[1,1'-biphenyl] moiety would typically involve the coupling of a bromo-substituted aryl halide with a boronic acid-substituted arene.
The mechanism of the Suzuki-Miyaura reaction is described by a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. yonedalabs.comchemrxiv.org The cycle is generally understood to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. byjus.comlibretexts.org
The catalytic cycle begins with the active Pd(0) catalyst. wikipedia.org Although Pd(II) sources like Palladium(II) acetate (B1210297) are often used, they must first be reduced in situ to the catalytically active Pd(0) species. yonedalabs.com
The rate-determining step of the Suzuki coupling can vary depending on the specific substrates, ligands, and reaction conditions. For many years, oxidative addition was generally considered the rate-determining step. wikipedia.orgbyjus.com However, more recent studies have shown that under certain conditions, particularly with highly active catalysts, transmetalation can be the slowest step in the cycle. pku.edu.cn For instance, single-molecule studies have provided direct evidence for transmetalation being the rate-determining step in a specific N-heterocyclic carbene (NHC)-based palladium complex system. pku.edu.cn The reactivity of the aryl halide also plays a crucial role, with the rate of oxidative addition decreasing in the order I > OTf > Br > Cl. yonedalabs.comlibretexts.org
Table 1: Factors Influencing the Rate-Determining Step in Suzuki-Miyaura Coupling
| Factor | Influence on Rate-Determining Step | Reference |
|---|---|---|
| Aryl Halide | More reactive halides (Ar-I) favor faster oxidative addition, potentially making transmetalation or reductive elimination rate-limiting. Less reactive halides (Ar-Cl) often result in oxidative addition being the rate-determining step. | yonedalabs.comlibretexts.org |
| Ligand | Electron-rich and bulky ligands (e.g., phosphines, N-heterocyclic carbenes) can accelerate oxidative addition and reductive elimination. | wikipedia.orglibretexts.org |
| Base | The base is crucial for activating the organoboron reagent to facilitate transmetalation. The choice and concentration of the base can significantly affect the rate of this step. | wikipedia.org |
| Catalyst System | Highly active catalyst systems can lower the activation barrier for oxidative addition, leading to a shift in the rate-determining step to transmetalation. | pku.edu.cn |
Oxidative Addition: This is the initial step where the aryl halide (e.g., 1,4-dibromobenzene (B42075) or 4-bromophenylboronic acid's coupling partner) reacts with the Pd(0) catalyst. chemrxiv.org The palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium complex. rrjournals.com This process oxidizes the catalyst from Pd(0) to a square-planar Pd(II) species. wikipedia.orgyonedalabs.com The reaction initially forms a cis-palladium complex, which typically isomerizes rapidly to the more stable trans-complex. wikipedia.orglibretexts.org While oxidative addition generally proceeds with retention of stereochemistry for vinyl halides, it causes inversion for allylic and benzylic halides. wikipedia.orgrrjournals.com
Transmetalation: In this step, the organic group from the organoboron compound (e.g., a 4-carboxamidephenylboronic acid) is transferred to the Pd(II) complex, displacing the halide or other leaving group. wikipedia.orgbyjus.comrrjournals.com This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). wikipedia.org The exact mechanism of transmetalation has been a subject of debate, with evidence suggesting pathways involving pre-transmetalation intermediates with Pd-O-B linkages. chemrxiv.orglibretexts.orgillinois.edu Low-temperature NMR studies have successfully identified and characterized such intermediates, confirming their role in the transfer of the organic moiety from boron to palladium. libretexts.orgillinois.edu
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond of the biphenyl product. rrjournals.com This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle. chemrxiv.org For reductive elimination to occur, the organopalladium complex must adopt a cis configuration. libretexts.org Kinetic studies have shown that this step follows first-order kinetics and proceeds intramolecularly. libretexts.org The use of bulky, electron-donating ligands can facilitate reductive elimination. wikipedia.org
Mechanistic Aspects of Carboxamide Bond Formation
The conversion of the carboxylic acid group on the biphenyl scaffold to a carboxamide is a fundamental transformation in organic synthesis. This is typically achieved through a nucleophilic acyl substitution reaction. uomustansiriyah.edu.iqlscollege.ac.in The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures to drive off water. acs.orgsci-hub.se Therefore, the carboxylic acid is usually first "activated" by converting it into a more reactive derivative, such as an acid chloride or an ester, or by using coupling reagents. libretexts.orglibretexts.org
The core mechanism for amide formation from an activated carboxylic acid derivative is a two-step addition-elimination process. uomustansiriyah.edu.iqmasterorganicchemistry.com
Nucleophilic Addition: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negatively charged oxygen atom (an alkoxide). uomustansiriyah.edu.iqlibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the leaving group (e.g., chloride from an acid chloride, or an alkoxide from an ester) is expelled. uomustansiriyah.edu.iqmasterorganicchemistry.com A final deprotonation step, often by another molecule of the amine, yields the neutral amide product. libretexts.org
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the general order: acid halides > anhydrides > esters > amides. libretexts.orglibretexts.org This order is primarily dictated by the ability of the substituent to act as a good leaving group; weaker bases are better leaving groups. libretexts.org
The reaction can be catalyzed by either acid or base. lscollege.ac.inbyjus.com
Acid Catalysis: A proton acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the (less nucleophilic) neutral amine. lscollege.ac.inbyjus.com
Base Catalysis: A base deprotonates the amine, making it a more powerful nucleophile. However, for amide hydrolysis, a full equivalent of base is typically required because the final carboxylic acid product is acidic and will be deprotonated by the base, making the process base-promoted rather than truly catalytic. libretexts.org
Kinetic studies on amidation reactions provide insight into the factors that control the reaction rate. The direct thermal condensation of carboxylic acids and amines is a slow process. sci-hub.se The use of catalysts is essential for achieving reasonable reaction rates under mild conditions.
Boronic acids, for example, have been developed as effective catalysts for direct amidation. sci-hub.seacs.org Mechanistic studies suggest that the boronic acid reacts with the carboxylic acid to form an acyloxyboron intermediate, which is a more reactive acylating agent. sci-hub.se Kinetic studies on a catalyst, 5-methoxy-2-iodophenylboronic acid (MIBA), showed it to be more active than the parent ortho-iodophenylboronic acid, providing higher yields in shorter times. acs.org The reaction rate can be influenced by substrate concentration and stoichiometry. acs.org
Other studies have employed borate (B1201080) esters, such as B(OCH₂CF₃)₃, as mediating agents. acs.org Kinetic analysis demonstrated the crucial role of the borate ester in promoting the reaction, with thermal background reactions being negligible. acs.org The reaction rates are dependent on temperature, with higher temperatures (80-100 °C) often required for less reactive substrates like secondary amines or benzoic acids. sci-hub.seacs.org
Table 2: Comparison of Catalytic Systems for Direct Amidation
| Catalytic System | Proposed Active Intermediate | Typical Conditions | Key Kinetic Features | Reference |
|---|---|---|---|---|
| Arylboronic Acids (e.g., MIBA) | Acylborate intermediate | Room temperature, 4Å molecular sieves | Catalyst order and substrate concentration studies support the formation of an acylborate intermediate. Electron-donating groups on the catalyst can increase the rate. | acs.org |
| Borate Esters (e.g., B(OCH₂CF₃)₃) | Acyloxyboron species | 80-100 °C, MeCN | Reaction is significantly faster than the uncatalyzed thermal reaction. Higher temperatures are needed for less reactive substrates. | acs.org |
| Zirconium Catalysts (e.g., ZrCl₄) | Dinuclear zirconium-carboxylate complex | 110-150 °C, Toluene (B28343) | Kinetic, NMR, and DFT studies suggest a dinuclear catalytic species that forms a tetrahedral intermediate with the amine. | sci-hub.seencyclopedia.pub |
Intermediates and Transition State Analysis
Biphenyl Coupling: In the Suzuki-Miyaura reaction, several key intermediates and transition states have been identified or proposed. The oxidative addition step proceeds through a transition state to form the Pd(II) intermediate. pku.edu.cn As mentioned, this initially forms a cis-complex that isomerizes to a more stable trans-complex. libretexts.org The transmetalation step is now understood to proceed via distinct pre-transmetalation intermediates. illinois.edu Low-temperature rapid injection NMR spectroscopy has enabled the direct observation of intermediates containing Pd-O-B linkages, including tricoordinate boronic acid complexes and tetracoordinate boronate complexes. libretexts.orgillinois.edu The final reductive elimination step must proceed from a cis-organopalladium(II) complex, requiring a trans-to-cis isomerization if the intermediate is in the trans form. libretexts.org This step passes through a three-centered transition state before yielding the biphenyl product and regenerating the Pd(0) catalyst. illinois.edu
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques allow for the continuous monitoring of a chemical reaction as it occurs, without the need for sampling and offline analysis. This provides a dynamic and detailed picture of the reaction kinetics, the formation and consumption of intermediates, and the influence of various parameters on the reaction pathway. For the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carboxamide, techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.
While specific studies on the in situ spectroscopic monitoring of the synthesis of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining similar palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a common method for forming the biphenyl core of the target molecule, involves a catalytic cycle with distinct steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgnih.gov Each of these steps involves changes in the molecular structure and concentration of reactants, products, and catalytic species, which can be tracked using in situ spectroscopy.
Application of In Situ FTIR Spectroscopy
In situ FTIR spectroscopy is a powerful technique for monitoring the concentration of key functional groups in a reaction mixture over time. For the synthesis of this compound via a Suzuki-Miyaura coupling of a boronic acid derivative with a bromo-benzamide derivative, specific infrared absorption bands can be monitored. For instance, the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands corresponding to the biphenyl product can be tracked.
Illustrative Data for In Situ FTIR Monitoring
The following table illustrates the type of data that could be obtained from in situ FTIR monitoring of a representative Suzuki-Miyaura reaction for the synthesis of a biphenyl carboxamide. The data shows the change in concentration of the aryl bromide starting material and the biphenyl carboxamide product over time.
| Time (minutes) | Aryl Bromide Concentration (mol/L) | Biphenyl Carboxamide Concentration (mol/L) |
|---|---|---|
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.050 | 0.050 |
| 30 | 0.025 | 0.075 |
| 40 | 0.010 | 0.090 |
| 50 | 0.002 | 0.098 |
| 60 | 0.000 | 0.100 |
This is an illustrative data table. Actual experimental data may vary.
Application of In Situ NMR Spectroscopy
In situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. This technique can be used to identify and quantify reactants, products, and even transient intermediates in the catalytic cycle. For the synthesis of this compound, ¹H NMR could be used to monitor the disappearance of proton signals corresponding to the starting materials and the appearance of new signals for the biphenyl product. orgsyn.org Furthermore, ³¹P NMR could be employed to study the phosphine (B1218219) ligands on the palladium catalyst and identify different catalytic species present during the reaction. researchgate.net
Illustrative Data for In Situ NMR Monitoring
The following table provides an example of how the relative integration of characteristic ¹H NMR signals could be used to monitor the progress of the reaction.
| Time (minutes) | Relative Integration of Starting Material Signal | Relative Integration of Product Signal |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 15 | 0.65 | 0.35 |
| 30 | 0.30 | 0.70 |
| 45 | 0.10 | 0.90 |
| 60 | 0.01 | 0.99 |
This is an illustrative data table. Actual experimental data may vary.
By providing a continuous stream of data, in situ spectroscopic monitoring offers a significant advantage over traditional offline analysis. It allows for a more complete understanding of the reaction mechanism, enabling researchers to identify rate-limiting steps, detect catalyst deactivation, and optimize reaction conditions for improved efficiency and selectivity in the synthesis of this compound and related compounds.
Advanced Spectroscopic and Diffraction Methodologies for Research Characterization
Mass Spectrometry (MS) Techniques
Soft Ionization Techniques (ESI, MALDI)
Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are indispensable for determining the molecular weight of thermally labile or non-volatile compounds like 4'-Bromo-[1,1'-biphenyl]-4-carboxamide without causing significant fragmentation.
Electrospray Ionization (ESI): In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound (molecular formula C₁₃H₁₀BrNO), ESI would typically produce a protonated molecule, [M+H]⁺, in positive ion mode.
A key feature in the mass spectrum would be the isotopic pattern resulting from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic doublet for any bromine-containing ion, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z).
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique particularly useful for analyzing a wide range of molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase, typically as a singly charged ion. Similar to ESI, MALDI-MS analysis of this compound would be expected to show the characteristic [M]⁺ or [M+H]⁺ ion cluster with the distinctive A+2 isotopic pattern of bromine.
The table below summarizes the expected primary ions and their theoretical m/z values for this compound in a high-resolution mass spectrum.
| Ion Species | Theoretical m/z ([¹²C₁₃¹H₁₀⁷⁹Br¹⁴N¹⁶O]) | Theoretical m/z ([¹²C₁₃¹H₁₀⁸¹Br¹⁴N¹⁶O]) | Expected Ratio |
| [M+H]⁺ | 275.9971 | 277.9951 | ~1:1 |
This table is based on theoretical calculations for the specified compound.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range, making FTIR an excellent tool for identifying the structural components of this compound.
Although a published spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure. Data from the related compound 4-bromo-1,1'-biphenyl shows characteristic peaks for the biphenyl (B1667301) core. The addition of the carboxamide group introduces several distinct vibrational modes.
The following table outlines the expected FTIR absorption bands and their corresponding vibrational modes for the target compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | N-H stretching (asymmetric & symmetric) | 3400-3100 |
| Aromatic C-H | C-H stretching | 3100-3000 |
| Amide (C=O) | C=O stretching (Amide I band) | 1680-1630 |
| Aromatic C=C | C=C stretching | 1600-1450 |
| Amide (N-H) | N-H bending (Amide II band) | 1640-1550 |
| Biphenyl | Inter-ring C-C stretching | ~1270 |
| Amide (C-N) | C-N stretching (Amide III band) | ~1400 |
| Aryl-Br | C-Br stretching | 600-500 |
| Aromatic C-H | C-H out-of-plane bending | 900-675 |
This table presents theoretically expected wavenumber ranges for the functional groups present in the molecule.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule. For this compound, Raman spectroscopy would be highly effective in characterizing the biphenyl backbone and the C-Br bond.
Specific experimental Raman data for this compound is not found in the literature. However, studies on similar molecules, such as 4-chlorobiphenyl, show strong Raman peaks for the inter-ring C-C stretch (~1280 cm⁻¹) and ring breathing modes. The symmetric vibrations of the aromatic rings in this compound are expected to produce strong Raman signals.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Amide C=O stretch | 1680-1630 | Weak-Medium |
| Aromatic ring breathing modes | 1600, 1000 | Strong |
| Biphenyl inter-ring C-C stretch | ~1280 | Strong |
| C-Br stretch | 600-500 | Medium-Strong |
This table is based on characteristic Raman shifts for the expected functional groups and molecular structure.
X-ray Diffraction (XRD) Methodologies
X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid, providing definitive information on molecular structure and solid-state packing.
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. nih.gov To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined.
A search of crystallographic databases indicates that the crystal structure of this compound has not yet been reported. However, analysis of a closely related isomer, 4-Bromo-N-phenylbenzamide, reveals a twisted molecular conformation and intermolecular N-H···O hydrogen bonds that form chains in the crystal lattice. nih.gov It is highly probable that this compound would also exhibit significant intermolecular hydrogen bonding via its amide group, influencing its crystal packing. The dihedral angle between the two phenyl rings would also be a key structural parameter determined by this method.
| Crystallographic Parameter | Expected Data Type |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Å and ° |
| Volume (V) | ų |
| Molecules per unit cell (Z) | Integer |
| Calculated Density (ρ) | g/cm³ |
This table illustrates the type of data obtained from a single-crystal XRD experiment.
Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It provides information on the crystallinity, phase purity, and crystal structure of a bulk sample. The sample is exposed to X-rays, and the diffraction pattern—a plot of intensity versus the diffraction angle (2θ)—serves as a unique fingerprint for a specific crystalline phase.
No standard PXRD pattern for this compound is available in public databases. A typical PXRD pattern for a pure, crystalline sample would consist of a series of sharp, well-defined peaks at characteristic 2θ angles. The positions and relative intensities of these peaks are determined by the crystal structure. Amorphous content would be indicated by a broad, featureless hump in the background. This technique would be crucial for quality control, ensuring batch-to-batch consistency and identifying any potential polymorphic forms of the compound.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| (Example Value) | (Example Value) | (Example Value) |
| (Example Value) | (Example Value) | (Example Value) |
This table shows the format of data derived from a PXRD experiment. Specific experimental data for the target compound is not currently available.
Theoretical and Computational Investigations of 4 Bromo 1,1 Biphenyl 4 Carboxamide
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. frontiersin.org This approach is ideal for studying conformational flexibility and intermolecular interactions in condensed phases (liquids or solids).
The primary mode of conformational flexibility in 4'-Bromo-[1,1'-biphenyl]-4-carboxamide is the rotation around the central C1-C1' single bond. MD simulations can explore this motion and the energy barriers associated with it.
The rotation is characterized by two main transition states:
Planar Conformation (0° dihedral angle): This conformation maximizes π-conjugation between the rings but suffers from high steric repulsion between the ortho-hydrogen atoms.
Perpendicular Conformation (90° dihedral angle): This conformation minimizes steric hindrance but breaks the π-conjugation across the rings.
Computational studies on biphenyl (B1667301) have established that the energy barriers for these rotations are relatively low, allowing for rapid interconversion at room temperature. comporgchem.comrsc.org The planar transition state is typically slightly lower in energy than the perpendicular one. For this compound, the para-substituents are not expected to significantly alter these barriers compared to the parent biphenyl molecule. acs.org
Table 4: Representative Rotational Energy Barriers for a Biphenyl System Note: Values are based on computational studies of unsubstituted biphenyl.
| Transition State (Dihedral Angle) | Typical Calculated Energy Barrier (kJ/mol) |
|---|---|
| Planar (0°) | ~6-8 |
| Perpendicular (90°) | ~8-9 |
In a solid or liquid state, MD simulations can reveal how molecules of this compound arrange themselves and interact. The primary interactions governing its condensed-phase behavior would be hydrogen bonding, π-π stacking, and halogen bonding.
Hydrogen Bonding: The carboxamide group is a potent hydrogen bonding motif. The N-H groups act as donors, and the carbonyl oxygen acts as an acceptor. This would likely lead to the formation of strong dimeric structures or extended chains, significantly influencing the material's bulk properties like melting point and solubility.
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that helps stabilize the crystal lattice. MD simulations can show whether a parallel-displaced or T-shaped stacking arrangement is preferred. nih.gov
Halogen Bonding: The bromine atom can act as a Lewis acidic site, interacting with electron-rich atoms (like the carbonyl oxygen) on neighboring molecules. Hirshfeld surface analysis, a common tool used alongside computational methods, can quantify the prevalence of these halogen contacts. christuniversity.in
MD simulations would show these interactions dynamically, illustrating how they collectively dictate the packing and local ordering of the molecules in a condensed phase.
Reaction Modeling and Transition State Locating
The most probable synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction would involve the palladium-catalyzed coupling of a boronic acid (or its ester) with an aryl halide. For the synthesis of the target compound, two main disconnection approaches are possible: coupling 4-bromophenylboronic acid with 4-halobenzamide or coupling (4-carbamoylphenyl)boronic acid with a 1,4-dihalobenzene.
Computational modeling of such a reaction, typically employing Density Functional Theory (DFT), provides profound insights into the reaction mechanism, energetics, and the structures of transient species. acs.orgrsc.orgresearchgate.netnih.gov The primary goal of reaction modeling in this context is to elucidate the catalytic cycle of the Suzuki-Miyaura reaction for the specific substrates leading to this compound. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. Computational modeling can determine the activation energy barrier for this step and compare the reactivity of different halogens (e.g., bromine vs. iodine) on the benzamide (B126) or benzene (B151609) ring.
Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boronic acid to the palladium center. nih.gov The role of the base is critical in this step, and computational studies can explore different mechanistic pathways, such as the "oxo-palladium pathway" or the "oxoboronate pathway". researchgate.net DFT calculations can map the potential energy surface of the transmetalation step, identifying the transition state and any intermediates. acs.orgnih.gov The choice of solvent can also be modeled to understand its effect on the reaction energetics.
Reductive Elimination: The final step involves the formation of the C-C bond between the two aryl groups, yielding the this compound product and regenerating the palladium(0) catalyst. nih.gov Computational analysis of this step provides the energy barrier and the exergonicity of the product formation.
Transition State Locating: A crucial aspect of reaction modeling is the precise location of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. joaquinbarroso.com Algorithms like the Quadratic Synchronous Transit (QST2) or the Berny optimization algorithm are employed to find these structures. joaquinbarroso.comyoutube.com Once a transition state is located, frequency calculations are performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or bond formation). joaquinbarroso.comyoutube.com
For the synthesis of this compound, computational chemists would model each step of the Suzuki-Miyaura catalytic cycle. The geometries of reactants, intermediates, transition states, and products would be optimized, and their energies calculated. This allows for the construction of a complete reaction energy profile, which reveals the rate-determining step and provides a quantitative understanding of the reaction kinetics and thermodynamics.
| Parameter | Specification | Rationale |
|---|---|---|
| DFT Functional | B3LYP or M06-L | B3LYP is a widely used functional with a good balance of accuracy and computational cost for organometallic reactions. M06-L is known to be effective for studying systems with noncovalent interactions and for transition metal chemistry. nih.gov |
| Basis Set | 6-311+G(d,p) for C, H, N, O, Br; LANL2DZ for Pd | Provides a flexible description of the electron density for the main group elements and an effective core potential for the palladium atom. |
| Solvent Model | Polarizable Continuum Model (PCM) | To account for the bulk solvent effects on the reaction energetics. |
| Computational Task | Geometry Optimization and Frequency Calculation | To find the minimum energy structures of all species and to characterize stationary points as minima or transition states. |
Derivatization and Functionalization Strategies of 4 Bromo 1,1 Biphenyl 4 Carboxamide
Chemical Transformations at the Bromine Substituent
The carbon-bromine bond on the biphenyl (B1667301) core is a prime site for modification, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The aryl bromide moiety of 4'-Bromo-[1,1'-biphenyl]-4-carboxamide serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse substituents onto the biphenyl core.
Heck Reaction : This reaction facilitates the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgmdpi.com The process is catalyzed by a palladium complex and requires a base. libretexts.org The Heck reaction is known for its stereoselectivity, typically yielding the trans isomer. organic-chemistry.org This method could be used to introduce vinyl groups onto the biphenyl structure, which can serve as handles for further synthetic transformations. mdpi.comlibretexts.org
Sonogashira Coupling : To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, allowing for broad functional group tolerance, making it suitable for complex molecules. wikipedia.orglibretexts.org This method provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. researchgate.net
Stille Reaction : The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. wikipedia.orgorgsyn.org This versatility allows for the formation of new carbon-carbon bonds by introducing alkyl, vinyl, or other aryl groups at the position of the bromine atom. libretexts.org
Table 1: Overview of Cross-Coupling Reactions for Aryl Bromides
| Reaction | Coupling Partner | Typical Catalyst System | Base | Key Features |
|---|---|---|---|---|
| Heck Reaction | Alkene | Pd(OAc)₂, PdCl₂ with phosphine (B1218219) ligands | Organic or inorganic base (e.g., Et₃N, K₂CO₃) | Forms C(sp²)-C(sp²) bonds; high trans selectivity. organic-chemistry.orgmdpi.com |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | Forms C(sp²)-C(sp) bonds; mild reaction conditions. wikipedia.orgorganic-chemistry.org |
| Stille Reaction | Organostannane (R-SnR'₃) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Generally no base required | Forms various C-C bonds; tolerant of many functional groups. wikipedia.orglibretexts.org |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgdalalinstitute.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org
In the case of this compound, the bromine atom is on one phenyl ring, while the carboxamide group is on the other. Although the carboxamide group has electron-withdrawing properties, its electronic influence is transmitted through the biphenyl system and is not directly ortho or para to the bromine atom. Consequently, the phenyl ring bearing the bromine atom is not sufficiently electron-deficient to be susceptible to attack by common nucleophiles under standard SNAr conditions. The lack of strong, appropriately positioned EWGs makes the potential for SNAr on this compound very low.
Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. The reaction utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation at the adjacent ortho position. baranlab.orgharvard.edu
In this compound, the molecule contains two key functional groups: the bromine atom and the carboxamide group. The carboxamide group is recognized as one of the most powerful DMGs in DoM chemistry. uwindsor.canih.gov Therefore, treatment of the compound with a strong base like n-butyllithium or sec-butyllithium at low temperatures would overwhelmingly result in deprotonation at the position ortho to the carboxamide group (C3 position), not on the bromine-containing ring. Subsequent quenching of the resulting lithiated species with an electrophile would introduce a new substituent at this C3 position.
While DoM directed by the carboxamide is the most probable outcome, an alternative functionalization strategy that directly involves the bromine substituent is halogen-metal exchange. This reaction, typically performed with two equivalents of an alkyllithium reagent at low temperature, would replace the bromine atom with a lithium atom. This newly formed aryllithium species can then react with a wide variety of electrophiles to introduce diverse functional groups at the 4'-position.
Chemical Modifications at the Carboxamide Moiety
The primary carboxamide group (-CONH₂) is a versatile functional handle that can be readily modified through several classic organic transformations.
The hydrogen atoms on the nitrogen of the primary amide are sufficiently acidic to be removed by a strong base, forming an amidate anion. This nucleophilic species can then react with electrophiles in N-alkylation and N-acylation reactions.
N-Alkylation : This process involves the introduction of an alkyl group onto the amide nitrogen. Typically, the amide is first deprotonated with a suitable base (e.g., sodium hydride) to form the amidate, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding N-alkylated or N,N-dialkylated amide.
N-Acylation : Similarly, an acyl group can be introduced by reacting the amidate with an acylating agent such as an acyl chloride or an acid anhydride. This reaction forms an N-acylamide, also known as an imide derivative.
These modifications can significantly alter the molecule's properties, such as its solubility, polarity, and ability to participate in hydrogen bonding.
Table 2: General Schemes for N-Alkylation and N-Acylation of the Carboxamide
| Reaction Type | General Reaction | Reagents | Product Type |
|---|
| N-Alkylation | R-CONH₂ → R-CONH-R' | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Secondary Amide | | N-Acylation | R-CONH₂ → R-CONH-C(O)R' | 1. Base (e.g., NaH) 2. Acyl Halide (R'-COCl) | N-Acylamide (Imide) |
The carboxamide group can be completely reduced to an amine, providing a pathway to a different class of compounds with distinct chemical properties. This transformation involves the deoxygenation of the carbonyl group. nih.gov
Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for the reduction of amides to amines. nih.gov Borane reagents, such as borane-tetrahydrofuran (B-THF) or borane-dimethyl sulfide (BMS), are also widely used and often offer greater selectivity in the presence of other reducible functional groups. nih.gov The reaction converts the 4-carboxamide group into a 4-(aminomethyl) group, yielding (4'-bromo-[1,1'-biphenyl]-4-yl)methanamine.
Table 3: Common Reagents for Amide Reduction
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, often with heating. |
| Borane-Tetrahydrofuran Complex | BH₃·THF | Anhydrous THF, typically at reflux. |
| Borane-Dimethyl Sulfide Complex | BH₃·SMe₂ | Anhydrous THF or other ethereal solvents. |
Hydrolysis to Carboxylic Acid
The conversion of the carboxamide moiety in this compound to a carboxylic acid group is a fundamental derivatization reaction. This transformation is significant as it replaces the amide with a versatile functional group, 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid, which can subsequently participate in a wide range of chemical transformations. The hydrolysis can be effectively achieved under both acidic and basic conditions, typically requiring heat to overcome the resonance stability of the amide bond. youtube.com
Acid-Catalyzed Hydrolysis:
In an acidic medium, the reaction is typically carried out by heating the amide in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and water. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an ammonium ion yield the desired carboxylic acid. youtube.com
Base-Catalyzed Hydrolysis (Saponification):
Alternatively, hydrolysis can be performed using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with heating. pearson.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This step is typically the rate-determining step and is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia (B1221849). youtube.comchemistrysteps.com An acidic workup is then necessary to protonate the carboxylate salt and isolate the final carboxylic acid product. youtube.com
| Hydrolysis Method | Reagents | Conditions | Products |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, HCl), Water | Heat | 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid, Ammonium salt |
| Base-Catalyzed | Strong base (e.g., NaOH, KOH), Water | Heat | Sodium or Potassium 4'-Bromo-[1,1'-biphenyl]-4-carboxylate, Ammonia |
Introduction of Additional Functionalities on Biphenyl Rings
The biphenyl scaffold of this compound offers a rich platform for introducing additional functional groups, which can significantly alter the molecule's steric and electronic properties. Electrophilic aromatic substitution and modern regioselective techniques are primary methods to achieve this.
Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various substituents onto the biphenyl rings. pearson.com The outcome of these reactions is governed by the directing effects of the substituents already present on the rings: the -CONH₂ (carboxamide) group and the -Br (bromo) group.
The carboxamide group is a moderately deactivating group and a meta-director. unizin.org It withdraws electron density from the aromatic ring to which it is attached, making it less reactive towards electrophiles. The bromo group is also deactivating but is an ortho, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation (sigma complex) through resonance. organicchemistrytutor.comlibretexts.org
Nitration:
Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
Given the directing effects:
On the carboxamide-bearing ring: Nitration is expected to occur at the positions meta to the carboxamide group (C-3 and C-5).
On the bromo-bearing ring: Nitration is expected to occur at the positions ortho and para to the bromo group. Since the para position (C-4') is already substituted by the other phenyl ring, substitution will be directed to the ortho positions (C-3' and C-5').
Sulfonation:
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid alone. njit.edursc.org The electrophile is typically sulfur trioxide (SO₃). Similar to nitration, the substitution pattern is dictated by the existing functional groups, directing the incoming sulfonic acid group to the meta position on the first ring and the ortho positions on the second ring.
| Reaction | Reagents | Electrophile | Expected Substitution Positions (Ring 1, -CONH₂) | Expected Substitution Positions (Ring 2, -Br) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C-3, C-5 | C-3', C-5' |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | C-3, C-5 | C-3', C-5' |
Regioselective Functionalization Techniques
While classical electrophilic aromatic substitution provides routes to certain isomers, more advanced techniques offer greater control over the position of new functionalities, enabling the synthesis of specific, highly substituted derivatives.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation is a powerful strategy for regioselective functionalization. The carboxamide group, particularly after N-alkylation (e.g., forming an N,N-diethylamide), can act as a potent directed metalation group (DMG). nih.govnih.gov In the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), a proton ortho to the DMG is abstracted to form an aryllithium species. nih.govacs.org This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new substituent specifically at the C-3 position. This method's high regioselectivity is a significant advantage over standard EAS reactions. unblog.fracs.org
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom on the second phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. acs.org Reactions such as Suzuki, Stille, and Heck couplings allow for the formation of new carbon-carbon bonds at the C-4' position. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aryl group, creating a terphenyl system. These reactions are known for their high functional group tolerance and reliability. Furthermore, palladium catalysis can also be employed for C-H activation/functionalization, offering alternative pathways to introduce substituents at specific positions, often directed by a coordinating group within the molecule. nih.govnih.gov
Halogen-Lithium Exchange:
The bromo-substituent can undergo halogen-lithium exchange upon treatment with an organolithium reagent, such as n-BuLi or t-BuLi, typically at low temperatures. nih.gov This regioselectively generates a lithiated species at the C-4' position, which can then react with various electrophiles. This technique is complementary to DoM, allowing for selective functionalization of the bromo-bearing ring.
| Technique | Key Reagent(s) | Target Site | Functionality Introduced |
| Directed Ortho-Metalation (DoM) | Strong base (e.g., n-BuLi, LDA) | C-3 (ortho to -CONH₂) | Various (via electrophile quench) |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, coupling partner | C-4' (position of -Br) | Aryl, alkyl, vinyl, etc. |
| Halogen-Lithium Exchange | Organolithium (e.g., n-BuLi) | C-4' (position of -Br) | Various (via electrophile quench) |
Role of 4 Bromo 1,1 Biphenyl 4 Carboxamide in Advanced Chemical Syntheses and Materials Science Building Blocks
Utilization as a Monomer or Precursor in Polymer Chemistry
The bifunctional nature of 4'-Bromo-[1,1'-biphenyl]-4-carboxamide, arising from its reactive bromo and carboxamide groups, positions it as a potential monomer for the synthesis of novel polymers. The rigid biphenyl (B1667301) unit is particularly valuable for creating materials with high thermal stability and specific optoelectronic properties.
While primary amides are generally less reactive than amines in typical polycondensation reactions, the carboxamide group of this compound could potentially undergo condensation with suitable comonomers under forcing conditions to form polyamides. More commonly, the corresponding carboxylic acid or acyl chloride would be used. However, direct polycondensation of amides, though not as prevalent, is an area of ongoing research in polymer synthesis.
The bromo-substituent, on the other hand, opens up possibilities for various cross-coupling reactions, which are powerful tools in polymer synthesis. One of the most notable of these is the Suzuki-Miyaura coupling reaction. In a Suzuki polycondensation, the bromo group can react with a comonomer containing two boronic acid or boronic ester groups to form a new carbon-carbon bond, leading to the formation of a polymer chain. This strategy is widely employed for the synthesis of conjugated polymers.
Table 1: Potential Polycondensation and Polymerization Reactions
| Reaction Type | Comonomer Example | Potential Polymer Backbone |
| Suzuki Polycondensation | Aromatic diboronic acid | Poly(biphenyl) derivatives |
| Direct Amide Condensation | Dicarboxylic acid | Polyamide-imide type structures |
The biphenyl core of this compound is a classic example of a conjugated system. Polymers that incorporate such units into their backbone often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Through reactions like the Suzuki polycondensation, this compound can be incorporated into a larger conjugated polymer network. The biphenyl unit helps to extend the π-conjugation along the polymer chain, which is crucial for charge transport and tuning the material's band gap. The presence of the carboxamide group can also influence the polymer's properties by introducing polarity and the potential for hydrogen bonding, which can affect solubility, morphology, and intermolecular interactions.
Integration into Supramolecular Assemblies and Networks
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for the construction of well-defined supramolecular assemblies.
The carboxamide group is a powerful functional group for directing self-assembly through hydrogen bonding. It possesses both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the carbonyl oxygen). This allows for the formation of strong and directional intermolecular hydrogen bonds, leading to the creation of ordered structures such as tapes, sheets, or helical columns. In the solid state, primary amides often form catemeric or dimeric hydrogen-bonded motifs. researchgate.netethernet.edu.et The specific arrangement of molecules will be dictated by the interplay of these hydrogen bonds and other intermolecular forces.
The biphenyl unit of the molecule provides a large, planar aromatic surface that is prone to π-π stacking interactions. nih.gov These non-covalent interactions, arising from the attraction between the electron clouds of aromatic rings, play a crucial role in the packing of molecules in the crystalline state. In conjunction with hydrogen bonding, π-π stacking can lead to the formation of highly ordered, three-dimensional supramolecular architectures. The presence of the bromo-substituent can also influence these stacking interactions through halogen bonding or by modifying the electronic properties of the aromatic system.
Table 2: Supramolecular Interactions and Their Potential Effects
| Interaction Type | Functional Group | Potential Supramolecular Structure |
| Hydrogen Bonding | Carboxamide (-CONH2) | 1D chains, 2D sheets |
| π-π Stacking | Biphenyl | Columnar stacks, layered structures |
| Halogen Bonding | Bromo (-Br) | Directional intermolecular contacts |
Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Linkers
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.
While this compound itself is not a typical linker due to the carboxamide group, it serves as a valuable precursor for the synthesis of such linkers. The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid. organic-chemistry.org Biphenyl-dicarboxylic acids are widely used as linkers in the synthesis of MOFs and COFs, leading to robust frameworks with high surface areas.
The bromo-substituent on the linker offers a key advantage for post-synthetic modification. wuttkescience.com After the framework has been constructed, the bromo group can be chemically transformed into other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, or amination. This allows for the fine-tuning of the chemical environment within the pores of the MOF or COF, enabling applications in areas such as gas storage, catalysis, and sensing.
Construction of Molecular Probes and Research Tools (Focus on synthetic methodology, not biological effects)
The chemical scaffold of this compound serves as a pivotal building block in the synthesis of advanced molecular probes and research tools. Its intrinsic structure, featuring a reactive bromine atom on one phenyl ring and a modifiable carboxamide group on the other, allows for programmed, stepwise chemical modifications. This strategic arrangement is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex organic molecules with tailored functionalities. These reactions enable the precise installation of reporter groups, reactive moieties, and targeting ligands, transforming the simple biphenyl carboxamide core into sophisticated tools for chemical biology and materials science research.
The primary synthetic strategies employed for the elaboration of the this compound core are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed methods are renowned for their high efficiency, broad functional group tolerance, and mild reaction conditions, making them ideal for the intricate syntheses required for molecular probe development. nih.gov
The Suzuki-Miyaura reaction, in particular, is a powerful and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.comnih.gov In the context of this compound, the aryl bromide moiety serves as the electrophilic partner, readily undergoing oxidative addition to a palladium(0) catalyst. This intermediate then reacts with a wide array of boronic acids or esters in a transmetalation step, followed by reductive elimination to yield the desired coupled product and regenerate the active palladium catalyst. mdpi.com This methodology allows for the introduction of diverse aryl and heteroaryl substituents at the 4'-position, which can be designed to modulate the photophysical properties of a potential fluorescent probe or to act as a recognition element for a specific biological target.
Similarly, the Sonogashira coupling provides a direct route to introduce alkyne functionalities by coupling the aryl bromide with a terminal alkyne. acs.org This reaction is typically co-catalyzed by palladium and copper(I) salts and proceeds under basic conditions. acs.org The resulting aryl-alkyne products are themselves valuable intermediates or can be the core structure of a research tool. For instance, the alkyne can be used as a "handle" for further functionalization via click chemistry or can be a key component of a conjugated system designed for optical or electronic applications. nih.gov
The following table outlines representative conditions for the Suzuki-Miyaura coupling of aryl bromides, analogous to this compound, with various aryl boronic acids. These examples, drawn from the synthesis of related carboxamide-containing biaryl compounds, illustrate the common catalysts, bases, and solvent systems employed in such transformations, along with the typical yields achieved.
| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | (3-chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (10:1) | 90 | 24 | 60 | mdpi.com |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | (4-chlorophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 72 | mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 8-18 | 83 | rsc.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 85 | mdpi.com |
The carboxamide group of this compound also offers a versatile point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce different functionalities, including linkers for attachment to biomolecules or solid supports. researchgate.net Alternatively, the initial synthesis of the parent compound can be adapted by using substituted anilines in the final amidation step to pre-install desired functional groups.
The strategic application of these synthetic methodologies allows for the construction of a diverse library of molecular probes and research tools from the this compound platform. For example, coupling with a fluorescent boronic acid could yield a novel fluorophore for imaging applications. Alternatively, introducing a photoreactive group could generate a photoaffinity labeling probe to identify protein binding partners. The modular nature of these synthetic routes provides a high degree of control over the final molecular architecture, enabling the rational design of tools for specific research questions.
Emerging Research Avenues and Future Outlook
Development of More Efficient and Sustainable Synthetic Protocols
The primary method for constructing the biphenyl (B1667301) core of 4'-Bromo-[1,1'-biphenyl]-4-carboxamide is the Suzuki-Miyaura cross-coupling reaction. mdpi.comrsc.org This palladium-catalyzed reaction joins an aryl halide with an aryl boronic acid. A typical procedure involves reacting a suitable boronic acid with an amide-containing aryl halide under an inert atmosphere, heated for several hours. mdpi.com
While effective, traditional cross-coupling methods often rely on palladium catalysts, organic solvents, and elevated temperatures. Emerging research focuses on creating more sustainable and efficient synthetic routes. Key areas of development include:
Green Solvents: Replacing conventional solvents with more environmentally benign alternatives.
Catalyst Optimization: Developing more active and reusable catalysts to reduce metal waste.
Electrosynthesis: Utilizing electrochemical methods as a greener alternative for synthesizing value-added chemicals. researchgate.net Electrosynthesis can reduce the need for chemical oxidants or reductants, often proceeding under mild conditions. researchgate.net The development of high-throughput experimentation (HTE) technologies is helping to accelerate the discovery and optimization of new electrosynthetic transformations. researchgate.net
Exploration of Novel Reactivity Patterns for the Biphenyl-Carboxamide Scaffold
The biphenyl scaffold is not merely a rigid linker; its aromatic rings can undergo a variety of chemical transformations, allowing for extensive functionalization. Like benzene (B151609), the biphenyl system readily participates in electrophilic substitution reactions. rsc.org Research is actively exploring these and other reactions to create diverse libraries of derivatives.
Notable reactivity patterns include:
Electrophilic Substitution: The biphenyl core can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce new functional groups.
Chloromethylation: The reaction of biphenyls with reagents like methyl chloromethyl ether in the presence of a promoter can introduce a chloromethyl group, a versatile handle for further modification. rsc.org
Condensation Reactions: The functional groups on the biphenyl-carboxamide scaffold can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form more complex structures like chalcones. rsc.org
Cyclization Reactions: The scaffold can be used to construct heterocyclic systems. For example, reactions with triazine derivatives can yield biphenyl-substituted triazines. rsc.org
These explorations aim to generate novel analogues of this compound with tailored electronic, steric, and pharmacokinetic properties for various applications, including the development of new fungicidal agents. acs.org
Integration into Complex Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. researchgate.net Integrating the biphenyl-carboxamide scaffold into MCRs offers an efficient pathway to novel and diverse chemical libraries.
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can incorporate derivatives of this scaffold. beilstein-journals.orgrug.nl This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a biphenyl-containing starting material, complex products can be synthesized in a single, efficient step. rug.nl The development of multicatalytic strategies for MCRs is further enhancing their selectivity and expanding their scope, enabling the generation of enantiopure bioactive molecules for drug discovery. researchgate.net
Advances in Automated Synthesis and High-Throughput Experimentation
The drive to accelerate chemical research and drug discovery has led to the widespread adoption of automated synthesis and high-throughput experimentation (HTE). chemrxiv.orgpeeriodicals.com These technologies involve the miniaturization and parallelization of chemical reactions, allowing researchers to rapidly screen thousands of reaction conditions or synthesize large libraries of compounds. chemrxiv.orgresearchgate.netdigitellinc.com
HTE is particularly valuable for:
Reaction Optimization: Quickly identifying the optimal catalysts, solvents, and temperature for a given transformation, including Suzuki couplings. researchgate.net
Library Synthesis: Generating large collections of biphenyl-carboxamide analogues for biological screening.
Accelerating Discovery: Reducing the time and resources required for both academic and industrial chemical research. researchgate.net
The integration of robotics, advanced analytics (like mass spectrometry), and data management systems is transforming HTE into a fully integrated platform that drives innovation in organic synthesis. researchgate.netchemrxiv.org
Table 1: Key Advantages of High-Throughput Experimentation (HTE) in Chemical Synthesis
| Feature | Advantage | Impact on Biphenyl-Carboxamide Research |
|---|---|---|
| Parallelization | Numerous reactions are run simultaneously. | Rapidly screen conditions for synthesis and functionalization. |
| Miniaturization | Reactions are performed on a micro- or nanoscale. | Conserves valuable starting materials and reagents. digitellinc.com |
| Automation | Robotic systems handle liquid and solid dispensing. | Increases reproducibility and reduces manual error. chemrxiv.org |
| Rapid Analytics | Fast techniques (e.g., MS, GC-MS) analyze results. | Allows for quick determination of reaction success and yield. researchgate.net |
| Data Management | Software captures and organizes vast datasets. | Facilitates data analysis and informs future experimental design. chemrxiv.org |
Prospects for Computational Design of Related Chemical Entities
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties. For scaffolds like this compound, computational methods can predict biological activity, guide synthetic efforts, and reduce the reliance on expensive and time-consuming physical screening.
Key computational approaches include:
Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods use the structures of known active compounds to build a model (pharmacophore) that defines the essential features for activity. rsc.org This model can then be used to screen virtual libraries for new potential hits.
Structure-Based Drug Design (SBDD): If the target's 3D structure is available, molecular docking can be used to predict how different biphenyl-carboxamide analogues will bind. nih.gov This provides insights into the key interactions responsible for activity and can guide the design of more potent compounds. researchgate.netnih.gov
Fragment-Based Drug Design (FBDD): This approach uses computational methods to identify small molecular fragments that can bind to a target. springernature.com These fragments can then be computationally "grown" or "linked" to design larger, more potent molecules, potentially incorporating the biphenyl-carboxamide scaffold.
These in silico techniques accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, making the exploration of chemical space more efficient and cost-effective. rsc.org
Table 2: Computational Approaches in Drug Design
| Method | Description | Application to Biphenyl-Carboxamide Derivatives |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Guides the design of analogues with improved binding affinity. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Screens virtual libraries to find novel compounds with the desired features. rsc.org |
| QSAR | (Quantitative Structure-Activity Relationship) Correlates variations in physicochemical properties of compounds with changes in their biological activity. | Predicts the activity of unsynthesized analogues. rsc.org |
| FBDD | (Fragment-Based Drug Design) Identifies and optimizes small molecular fragments that bind to a biological target. | Provides novel starting points for drug design incorporating the scaffold. springernature.com |
Q & A
Q. What are the established synthetic routes for 4'-Bromo-[1,1'-biphenyl]-4-carboxamide?
The synthesis typically involves Suzuki-Miyaura cross-coupling , where a brominated aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst. For example:
- Step 1 : Preparation of 4-bromo-N-methylbenzamide intermediates via nucleophilic substitution or amidation .
- Step 2 : Cross-coupling with biphenyl boronic acids under conditions optimized for palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃) in polar aprotic solvents (e.g., DMF or toluene) .
- Step 3 : Purification via automated flash chromatography or recrystallization .
Q. Key Data :
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst (Pd) | 0.02–0.1 eq. | 50–84% |
| Solvent | Toluene/DMF | - |
| Base | Cs₂CO₃ | - |
Q. What analytical methods are used to confirm the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the biphenyl backbone and substituents (e.g., bromine at 4' position, carboxamide at 4 position) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 290–310) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while toluene minimizes side reactions .
- Temperature Control : Mild heating (60–80°C) balances reaction rate and decomposition risks .
Case Study :
A 2025 study achieved 84% yield using Pd(PPh₃)₄ in toluene with Cs₂CO₃, compared to 50% in DMF under similar conditions .
Q. What is the impact of the bromine substituent on reactivity and downstream applications?
- Synthetic Utility : Bromine acts as a leaving group in further functionalization (e.g., nucleophilic substitution or cross-coupling) .
- Biological Interactions : The halogen enhances binding to hydrophobic pockets in enzymes or receptors, as observed in studies of analogous biphenyl carboxamides .
Contradiction Note : While bromine generally improves electrophilicity, over-substitution can sterically hinder reactions, necessitating careful regiochemical design .
Q. How are structure-activity relationships (SAR) analyzed for this compound in medicinal chemistry?
- Functional Group Modifications : Replacing the bromine with chlorine or methyl groups alters bioactivity. For instance, bromine increases potency in kinase inhibition assays compared to chlorine derivatives .
- Biphenyl Conformation : X-ray crystallography reveals that planar biphenyl structures enhance π-π stacking with aromatic residues in target proteins .
Q. How are stability issues (e.g., hydrolysis of the carboxamide group) addressed during storage?
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Cross-referencing data from enzyme assays (e.g., IC₅₀), cell-based studies, and computational docking models .
- Control Experiments : Validating assay conditions (e.g., pH, co-solvents) to rule out artifacts .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
